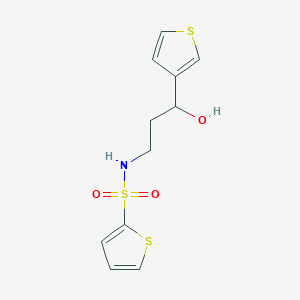
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives have been known to undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
Synthesis and Chemical Reactivity
The use of N-hydroxy sulfonamide as a sulfonylating agent represents a novel approach in the sulfonylation of thiophenols, aryl acetylenic acids, and aromatic alkynes, showcasing the versatility and efficiency of these reactions in synthesizing various sulfone analogs with regio- and stereoselective properties (Raghuvanshi & Verma, 2021). This highlights the chemical utility of sulfonamide derivatives in creating structurally diverse molecules.
Biological Activities and Potential Therapeutic Applications
Thiophene sulfonamide derivatives have been explored for their urease inhibition, hemolytic activities, and antibacterial properties, offering insights into their potential as therapeutic agents. The synthesis of these derivatives through Suzuki cross-coupling reactions and their biological evaluations underline their significant effects, especially in terms of urease inhibition activity and antibacterial potential (Noreen et al., 2017). These findings suggest a promising avenue for developing new drugs targeting specific biochemical pathways.
Drug Metabolism and Pharmacokinetics
The application of biocatalysis to drug metabolism studies, specifically for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, illustrates the role of microbial systems in producing metabolites for structural characterization. This approach facilitates the understanding of drug metabolism and the identification of pharmacologically active metabolites, aiding in the development of drugs with optimized efficacy and safety profiles (Zmijewski et al., 2006).
Molecular Modeling and Drug Design
The synthesis and antimicrobial evaluation of sulfonamide derivatives containing benzamide moieties as carbonic anhydrase and acetylcholinesterase inhibitors demonstrate the integration of sulfonamide and benzamide pharmacophores in novel drug design. These compounds exhibit significant inhibitory potential against enzymes at nanomolar levels, indicating their promise as leads for the development of new therapeutic agents targeting specific enzymes (Tuğrak et al., 2020).
Environmental and Analytical Chemistry Applications
The design and application of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols highlight the use of sulfonamide derivatives in developing sensitive and selective detection techniques. This is crucial for monitoring the presence of toxic compounds in environmental samples and for the exploration of biological activities associated with specific thiols (Wang et al., 2012).
作用機序
Target of Action
Thiophene-based analogs have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting they may have diverse molecular and cellular effects .
将来の方向性
特性
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S3/c13-10(9-4-7-16-8-9)3-5-12-18(14,15)11-2-1-6-17-11/h1-2,4,6-8,10,12-13H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMBQJDTYCNCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924605.png)
![1-[2-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2924607.png)
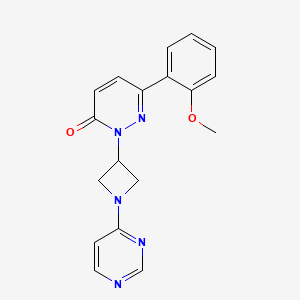
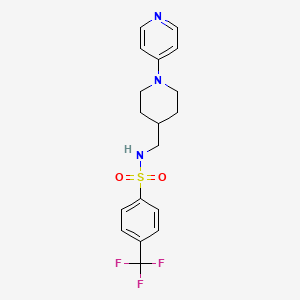
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2924610.png)
![N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2924612.png)
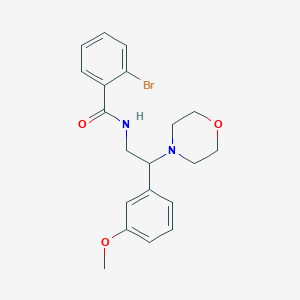

![2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide](/img/structure/B2924617.png)
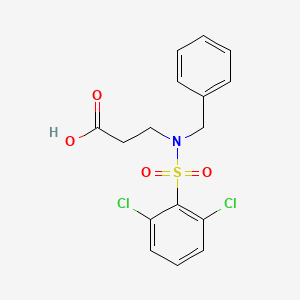
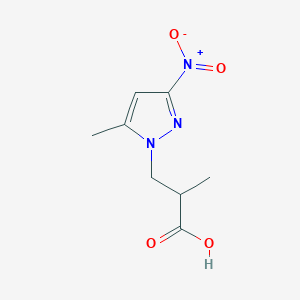
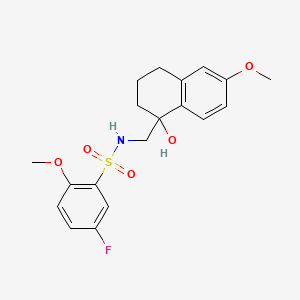
![N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide](/img/structure/B2924624.png)
